molecular formula C15H16ClN3S B3158649 7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 859826-11-2

7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

Cat. No.: B3158649
CAS No.: 859826-11-2
M. Wt: 305.8 g/mol
InChI Key: PDZGYMZCMUSHBP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₆ClN₃S Molecular Weight: 305.83 g/mol CAS No.: 859826-11-2 Storage: Inert atmosphere, 2–8°C . Purity: ≥95% (commercially available, though temporarily out of stock as of 2024) . This compound features a pyrido[3,4-d]pyrimidine core substituted with a benzyl group at position 7, a chlorine atom at position 4, and a methylthio (-SMe) group at position 2. It serves as a key intermediate in PROTAC synthesis for targeted protein degradation .

Properties

IUPAC Name

7-benzyl-4-chloro-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3S/c1-20-15-17-13-10-19(8-7-12(13)14(16)18-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZGYMZCMUSHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680931
Record name 7-Benzyl-4-chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859826-11-2
Record name 7-Benzyl-4-chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis starting from readily available raw materials. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or chlorine positions .

Mechanism of Action

The mechanism of action of 7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cell signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrido[3,4-d]pyrimidine Core

Table 1: Structural and Physicochemical Comparisons
Compound Name & CAS No. Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (859826-11-2) 7-Benzyl, 4-Cl, 2-SMe C₁₅H₁₆ClN₃S 305.83 PROTAC intermediate
7-Benzyl-4-imino-3-amino-2-methyl analog 7-Benzyl, 4-imino, 3-NH₂, 2-Me C₁₇H₁₉N₅S 333.44 m.p. 172–174°C; IR peaks at 3,330 cm⁻¹ (NH₂)
Hydrochloride Salt (1187830-71-2) 7-Benzyl, 4-Cl (+ HCl salt) C₁₄H₁₅Cl₂N₃ 296.20 Enhanced solubility in polar solvents
2-(Trifluoromethyl) analog (647863-01-2) 7-Benzyl, 4-Cl, 2-CF₃ C₁₅H₁₃ClF₃N₃ 327.74 Higher lipophilicity (logP ~3.2 est.)
2,4-Dichloro analog (1059735-34-0) 7-Benzyl, 2-Cl, 4-Cl C₁₄H₁₃Cl₂N₃ 294.18 Increased electrophilicity

Comparison with Fused-Ring Analogs

Thieno[2,3-d]pyrimidine Derivatives
  • Example: 7-Benzyl-3-(4-fluorophenyl)-2-propyl-amino-5,6,7,8-tetrahydropyrido[4,3-d:4',5,6]thieno[2,3-d]pyrimidin-4(3H)-one . Structural Difference: Incorporates a thiophene ring fused to the pyrimidine core. Impact: The thieno ring increases planarity (r.m.s. deviation = 0.0089 Å), favoring π-π stacking interactions in crystal lattices .
Pyrido[4,3-d]pyrimidine Derivatives
  • Example: 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 778574-06-4) . Structural Difference: Benzyl group at position 6 instead of 7.

Pharmacological Relevance

  • GPR119 Agonists: Analogs like 7-substituted tetrahydropyrido[3,4-d]pyrimidin-4(3H)-ones (EC₅₀: 40 nM–14 µM) demonstrate structural similarity to the target compound, suggesting shared utility in diabetes and obesity treatment .
  • PROTAC Applications: The target compound is used in synthesizing benzyl (S)-4-(7-(8-chloronaphthalen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2-(cyanomethyl)piperazine-1-carboxylate, a KRASG12C degrader .

Biological Activity

7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on recent research findings.

  • Molecular Formula : C15H16ClN3S
  • Molecular Weight : 305.83 g/mol
  • CAS Number : 859826-11-2
  • Density : 1.33 g/cm³ (predicted)
  • Boiling Point : 444.0 °C (predicted)
  • pKa : 4.86 (predicted)

The compound's structure includes a pyrido[3,4-d]pyrimidine moiety, which is significant in medicinal chemistry due to its diverse biological activities .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride. The process includes the use of sodium methylate and trichlorophosphate under controlled conditions to achieve the desired product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrido[3,4-d]pyrimidine class. For instance:

  • Mechanism of Action : These compounds often inhibit crucial cellular pathways involved in tumor growth and proliferation. They have been shown to affect various cancer types including lymphoma and solid tumors by targeting specific kinases involved in cell signaling pathways .

Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit enzymes such as:

  • Dihydrofolate Reductase (DHFR) : This enzyme is critical in nucleotide synthesis and is a common target for cancer therapies.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Animal Models : Preliminary studies in animal models showed promising results in reducing tumor size and improving survival rates when administered alongside conventional therapies.

Data Table: Summary of Biological Activities

Activity TypeTargeted EffectReference
AnticancerInhibition of tumor growth
Enzyme InhibitionDihydrofolate reductase inhibition
Cell ProliferationReduced proliferation in cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-benzyl-4-chloro-2-(methylthio)-tetrahydropyrido[3,4-d]pyrimidine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via cyclization reactions using intermediates like 4-chloro-7-methyl-tetrahydrobenzothienopyrimidine, as described in Gewald reaction protocols. Optimization involves adjusting reaction time, temperature (e.g., reflux in aqueous tetrahydrofuran), and stoichiometry of reagents like aluminum amalgam for reductions .
  • Key Considerations : Monitor intermediates via TLC/HPLC and characterize using 1H^1 \text{H}-/13C^{13} \text{C}-NMR to confirm regioselectivity and purity .

Q. How can the crystal structure of this compound and its analogs be determined to resolve conformational ambiguities?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART CCD diffractometer is preferred. Refinement using programs like SHELXL and absorption correction via SADABS ensures accurate determination of bond angles, dihedral angles (e.g., 64.73–81.56° for fused-ring systems), and hydrogen-bonding networks (e.g., N–H⋯F interactions) .
  • Validation : Compare experimental data with computational models (e.g., DFT) to resolve discrepancies in planar deviations (r.m.s. = 0.0089 Å) .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the pyrimidine core?

  • Methodology : Use 1H^1 \text{H}-NMR to track methylthio (-SCH3_3) and benzyl group proton environments (δ 2.79–3.69 ppm). IR spectroscopy identifies C=N (1652 cm1^{-1}) and NH stretches (3320–3178 cm1^{-1}) in derivatives .
  • Advanced Tip : Coupled with mass spectrometry (HRMS), these techniques confirm molecular weight (e.g., 255.31 g/mol for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting bioactivity data for thienopyrimidine analogs be resolved through structural modifications?

  • Methodology : Perform systematic SAR studies by varying substituents at positions 2 (methylthio), 4 (chloro), and 7 (benzyl). For example, replacing chloro with methoxy or trifluoromethyl groups alters electronic properties and bioavailability .
  • Case Study : Derivatives with 4-fluorophenyl or pyrrolidinyl groups show enhanced antifungal activity due to improved hydrogen-bonding with target enzymes .

Q. What computational strategies are effective in predicting binding modes of this compound to kinase targets?

  • Methodology : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to assess stability of ligand-enzyme complexes. Focus on interactions with ATP-binding pockets in kinases, using PyMOL for visualization .
  • Validation : Cross-reference docking scores with experimental IC50_{50} values from enzyme inhibition assays to validate predictive accuracy .

Q. How can crystallographic data discrepancies (e.g., disorder in fused-ring systems) be addressed during refinement?

  • Methodology : Apply twin refinement and anisotropic displacement parameters for atoms showing positional disorder. Use SQUEEZE (in PLATON) to model solvent-accessible voids in electron density maps .
  • Example : In a related compound, disorder in the tetrahydrobenzothiophene ring was resolved by partitioning occupancy ratios (e.g., 60:40) and constraining thermal parameters .

Q. What strategies mitigate synthetic challenges in scaling up tetrahydropyrido[3,4-d]pyrimidine derivatives?

  • Methodology : Optimize one-pot multicomponent reactions to reduce purification steps. Use flow chemistry for controlled addition of sensitive reagents like chlorinating agents (POCl3_3) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Data Contradiction Analysis

Q. How should researchers reconcile divergent antimicrobial activity reports for structurally similar analogs?

  • Approach : Conduct comparative studies under standardized assay conditions (e.g., MIC testing in Mueller-Hinton broth). Evaluate the impact of minor structural variations (e.g., 7-benzyl vs. 7-acetyl groups) on membrane permeability using logP calculations .
  • Case Example : A 7-benzyl derivative showed 4-fold higher activity than its 7-methyl counterpart against S. aureus, attributed to enhanced hydrophobic interactions .

Q. What experimental and computational tools resolve discrepancies in proposed reaction mechanisms for cyclization steps?

  • Tools : Use 15N^{15} \text{N}-labeling to track nitrogen migration during cyclization. Pair with DFT calculations (e.g., Gaussian 16) to map energy profiles and identify rate-determining steps .
  • Outcome : In Gewald reactions, the formation of the thienopyrimidine core was confirmed to proceed via a ketene intermediate, as evidenced by 13C^{13} \text{C}-isotope tracing .

Tables for Key Data

Table 1 : Selected Crystallographic Parameters for 7-Benzyl Derivatives

ParameterValueSource
Dihedral angle (fusion ring)64.73° (benzyl), 81.56° (fluorophenyl)
Hydrogen bonds (N–H⋯F)d(D⋯A) = 2.893 Å, θ = 154°
R-factor0.069 (R1_1), 0.194 (wR2_2)

Table 2 : Bioactivity Trends in Thienopyrimidine Analogs

Substituent at Position 7MIC (µg/mL) vs. E. coliKey Interaction
Benzyl8.2Hydrophobic
4-Fluorophenyl3.5N–H⋯F hydrogen bond

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Reactant of Route 2
7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

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